1-(4-Methoxybenzyl)guanidine: A Framework for Elucidating its Mechanism of Action
1-(4-Methoxybenzyl)guanidine: A Framework for Elucidating its Mechanism of Action
An In-depth Technical Guide for Researchers
Abstract
The guanidinium group is a privileged scaffold in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a vast array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] Its strong basicity and ability to form multiple hydrogen bonds allow it to interact with various biological targets like enzymes and ion channels.[3][4] The benzyl moiety, when appended to the guanidine core, can further modulate this activity, as seen in compounds like meta-iodobenzylguanidine (MIBG), which targets catecholamine uptake systems.[5] This guide focuses on 1-(4-Methoxybenzyl)guanidine, a specific derivative for which the mechanism of action is not yet fully characterized in public literature. Instead of a retrospective review, this document presents a prospective, in-depth framework for its systematic investigation. We will outline plausible mechanistic hypotheses based on the known pharmacology of analogous structures and detail a comprehensive experimental blueprint designed to elucidate its primary biological targets and downstream signaling effects. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel guanidine-based compounds.
Introduction: The Guanidine Scaffold in Drug Discovery
The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a recurring motif in biologically active molecules.[6] Its resonance-stabilized protonated form, the guanidinium cation, is stable over a wide physiological pH range, enabling it to act as a key interaction point with negatively charged biological macromolecules such as phosphates in DNA or carboxylates in proteins.[7] This has led to the development of drugs targeting a wide spectrum of diseases, from diabetes (Metformin, a biguanide) to viral infections and cancer.[1][8]
The addition of a substituted benzyl group, as in 1-(4-Methoxybenzyl)guanidine, introduces significant lipophilicity and specific steric and electronic features. The methoxy group can influence metabolic stability and receptor binding affinity. While direct studies on 1-(4-Methoxybenzyl)guanidine are scarce, the activities of related compounds provide a logical starting point for investigation:
-
Benzylguanidines have been shown to inhibit mitochondrial respiration and neurotransmitter transporters.[5]
-
Substituted guanidines can act as potent inhibitors of voltage-gated potassium (Kv) channels, disrupting cellular membrane potential.[9]
-
Many lipophilic guanidine derivatives exhibit antimicrobial properties by targeting and disrupting the bacterial cytoplasmic membrane.[10]
-
Certain polymeric guanidines have been shown to modulate critical inflammatory signaling pathways, including NF-κB and cGAS/STING.[11][12]
Given this landscape, 1-(4-Methoxybenzyl)guanidine represents a compelling candidate for discovery, possessing the potential to act on multiple, distinct biological targets. The following sections lay out a rational, multi-pronged strategy to systematically uncover its mechanism of action.
Postulated Mechanisms and Primary Therapeutic Targets
Based on the chemical structure and the known activities of related molecules, we can formulate several primary hypotheses for the mechanism of action of 1-(4-Methoxybenzyl)guanidine.
Hypothesis A: Ion Channel and Transporter Modulation
The structural similarity to neuron-blocking agents like guanethidine and MIBG suggests a potential interaction with monoamine transporters or voltage-gated ion channels.[5] Guanidine itself is a known inhibitor of Kv channels, where it is proposed to act as a "molecular glue" that stabilizes the channel in a closed state.[9] The 4-methoxybenzyl group could enhance affinity and selectivity for specific channel subtypes.
Hypothesis B: Antimicrobial Membrane Disruption
The cationic guanidinium head and the lipophilic benzyl tail give 1-(4-Methoxybenzyl)guanidine an amphipathic character, a key feature of many membrane-active antimicrobial agents. Like the compound Isopropoxy Benzene Guanidine (IBG), it could preferentially bind to anionic phospholipids such as phosphatidylglycerol (PG) and cardiolipin (CA) in bacterial membranes, leading to membrane depolarization, loss of proton motive force, and cell death.[10]
Hypothesis C: Intracellular Signaling Pathway Modulation
Recent studies have implicated guanidine-containing polymers in the dysregulation of innate immune signaling. For instance, polyhexamethylene guanidine (PHMG) can trigger inflammatory responses through the activation of the NF-κB pathway or modulate the cGAS/STING pathway, which is critical for host defense.[11][12] It is plausible that 1-(4-Methoxybenzyl)guanidine could penetrate cells and interact with key proteins in these cascades.
Experimental Blueprint for Mechanistic Elucidation
A robust investigation requires a tiered approach, beginning with broad phenotypic screening and progressing to specific, target-based assays.
Tier 1: Initial Phenotypic Screening
The first step is to perform broad screening to identify the primary biological effect of the compound.
-
Antiproliferative/Cytotoxicity Assay: Evaluate the compound against a panel of human cancer cell lines (e.g., A549 lung, MCF-7 breast, LNCaP prostate) and a non-cancerous control cell line (e.g., HEK293) to determine its cytotoxic potential and selectivity. The MTT or CellTiter-Glo assay is standard for this purpose.[13]
-
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species.
Table 1: Hypothetical Initial Screening Data for 1-(4-Methoxybenzyl)guanidine
| Assay Type | Cell Line / Organism | Endpoint | Result (IC50 / MIC) |
| Cytotoxicity | A549 (Human Lung Cancer) | IC50 | 15 µM |
| Cytotoxicity | HEK293 (Human Embryonic Kidney) | IC50 | > 100 µM |
| Antimicrobial | S. aureus (Gram-positive) | MIC | 4 µg/mL |
| Antimicrobial | E. coli (Gram-negative) | MIC | 64 µg/mL |
Causality Note: A significant window between the cytotoxic IC50 in cancer cells and non-cancerous cells, or a potent MIC against specific microbes, provides the first critical clue to direct subsequent mechanistic studies. The hypothetical data above would suggest a promising antimicrobial effect, particularly against Gram-positive bacteria, and some selective anticancer activity.
Tier 2: Investigating the Antimicrobial Mechanism (Hypothesis B)
Assuming a positive result in the MIC assay, the next logical step is to determine if the mechanism involves membrane disruption.
-
Culture Preparation: Grow S. aureus to the mid-logarithmic phase.
-
Cell Preparation: Harvest bacteria by centrifugation, wash twice with PBS, and resuspend in buffer to a standard optical density.
-
Probe Loading: Add the membrane potential-sensitive dye DiSC3(5) to the bacterial suspension and incubate until fluorescence quenching is stable.
-
Compound Addition: Add varying concentrations of 1-(4-Methoxybenzyl)guanidine. A known membrane-disrupting agent like colistin serves as a positive control.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization.
-
Cell Preparation: Prepare the bacterial suspension as described above.
-
Probe and Compound Addition: Add the membrane-impermeable DNA-binding dye SYTOX Green to the suspension, followed by the addition of 1-(4-Methoxybenzyl)guanidine.
-
Measurement: Monitor the increase in fluorescence. Entry of the dye into the cell and binding to DNA results in a significant fluorescence increase, indicating membrane permeabilization.
Caption: Experimental workflow for assessing bacterial membrane disruption.
Tier 2: Investigating Ion Channel Modulation (Hypothesis A)
If cytotoxicity against mammalian cells (especially neuronal or cardiac cell lines) is observed, investigating ion channel activity is paramount.
-
Cell Line Selection: Use a cell line stably expressing a specific voltage-gated potassium channel of interest (e.g., HEK293 cells expressing Kv1.3).
-
Cell Plating: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording: Using a micropipette, form a high-resistance seal ("giga-seal") with the cell membrane and then rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: Apply a voltage-step protocol to elicit ionic currents through the channels.
-
Compound Application: Perfuse the cell with a solution containing 1-(4-Methoxybenzyl)guanidine at various concentrations.
-
Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition and calculate the IC50 value.
Caption: Postulated mechanism of Kv channel inhibition by 1-(4-MBG).
Tier 2: Investigating Signaling Pathway Modulation (Hypothesis C)
If the compound shows activity at sub-lethal concentrations or induces specific phenotypes like cytokine release, probing key inflammatory pathways is warranted.
-
Cell Culture and Treatment: Culture RAW264.7 macrophages. Stimulate with LPS (lipopolysaccharide) in the presence or absence of various concentrations of 1-(4-Methoxybenzyl)guanidine for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates.
-
SDS-PAGE and Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize protein bands.
Causality Note: A decrease in LPS-induced IκBα phosphorylation and degradation, along with reduced p65 phosphorylation, would strongly indicate that 1-(4-Methoxybenzyl)guanidine inhibits the NF-κB pathway upstream of IκBα degradation.[12]
Caption: Potential inhibition point of 1-(4-MBG) in the NF-κB pathway.
Synthesis and Characterization
For robust and reproducible biological evaluation, the synthesis and purification of 1-(4-Methoxybenzyl)guanidine must be well-defined. A common and effective method for guanidylation involves the use of reagents like N,N′-di-Boc-N″-triflylguanidine.[13]
-
Starting Material: Commercially available 4-methoxybenzylamine.
-
Guanidylation: The amine is reacted with a suitable guanidylating agent, such as N,N′-di-Boc-N″-triflylguanidine, in an appropriate solvent (e.g., DCM) with a non-nucleophilic base (e.g., DIPEA).[13] This yields the di-Boc protected intermediate.
-
Deprotection: The Boc protecting groups are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in methanol) to yield the final product, 1-(4-Methoxybenzyl)guanidine, typically as a salt (e.g., hydrochloride or TFA salt).
-
Characterization: The final compound's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Summary and Future Directions
This guide presents a logical and systematic framework for elucidating the mechanism of action of 1-(4-Methoxybenzyl)guanidine. By leveraging knowledge from analogous compounds, we have formulated distinct, testable hypotheses and provided detailed, field-proven experimental protocols.
-
Initial screening will triage the compound's primary activity, whether it be antimicrobial, cytotoxic, or neuromodulatory.
-
Tier 2 mechanistic studies will then focus on specific targets, such as bacterial membranes, ion channels, or intracellular signaling cascades.
The results from this experimental blueprint will provide a comprehensive understanding of the compound's biological activity. For drug development professionals, a clear mechanism of action is critical for lead optimization, predicting potential off-target effects, and defining the therapeutic window. Future work would involve in vivo studies in relevant disease models (e.g., murine infection models for an antimicrobial candidate or neurodegenerative models for a neuroprotective agent) to validate the in vitro findings and assess the compound's pharmacokinetic and pharmacodynamic properties.[13][14]
References
- INEOS OPEN. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. INEOS OPEN.
- Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant P
- Benzylguanidines and Other Galegine Analogues Inducing Weight Loss in Mice.
-
Smets, L. A., et al. (1997). Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine. Cancer Chemotherapy and Pharmacology, 40(3), 253-258. [Link]
- Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic Chemistry.
- Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
- Successful treatment of enterovirus-infected mice by 2-(alpha-hydroxybenzyl)-benzimidazole and guanidine.
-
A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI. [Link]
- Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents.
-
An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study. NIH. [Link]
-
Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. PMC - PubMed Central. [Link]
-
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. PMC - PubMed Central. [Link]
-
Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research. [Link]
-
Antiviral effect of guanidine. PubMed. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central. [Link]
-
Biologically active guanidine alkaloids. ScienceOpen. [Link]
-
Mechanistic considerations of guanidine-catalyzed reactions. RSC Publishing. [Link]
-
Discovery and characterization of a fourth class of guanidine riboswitches. PubMed. [Link]
-
cGAS/STING pathway modulation in polyhexamethyleneguanidine phosphate-induced immune dysregulation and pulmonary fibrosis using human monocytic cells (THP-1) and male C57BL/6 mice. PubMed. [Link]
-
Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. PMC - PubMed Central. [Link]
-
The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells. PubMed. [Link]
-
Therapeutic outcomes of131I-MIBG (Meta-Iodo- Benzyl-Guanidine) therapy in different types of malignancy from a tertiary center of India – a retrospective analysis. INIS-IAEA. [Link]
-
Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. [Link]
-
Guanidine – Knowledge and References. Taylor & Francis. [Link]
-
A variant of guanidine-IV riboswitches exhibits evidence of a distinct ligand specificity. RNA Biology. [Link]
-
Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220. PubMed. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
The Chemistry and Biology of Guanidine Natural Products. RSC Publishing. [Link]
-
Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. MDPI. [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]
Sources
- 1. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review [pubmed.ncbi.nlm.nih.gov]
- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 3. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]
- 4. Mechanistic considerations of guanidine-catalyzed reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chemical characterization and comparative cellular effects of meta-iodobenzyl guanidine and benzyl guanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]
- 7. Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cGAS/STING pathway modulation in polyhexamethyleneguanidine phosphate-induced immune dysregulation and pulmonary fibrosis using human monocytic cells (THP-1) and male C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of NF-κB signaling pathway in polyhexamethylene guanidine phosphate induced inflammatory response in mouse macrophage RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An efficient synthesis of indolo[2,3-b]quinoline guanidine derivatives with their in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the Nrf2 signaling pathway and neuroprotection of nigral dopaminergic neurons by a novel synthetic compound KMS99220 - PubMed [pubmed.ncbi.nlm.nih.gov]
